4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a sulfur-linked 4-chlorobenzyl group at position 4 and a 4-fluorophenyl substituent at position 2.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJPFYZZBXXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position.
Biochemical Pathways
It is known that pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition.
Biological Activity
4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazolo[1,5-a]pyrazine core, incorporates a thioether linkage with chlorobenzyl and fluorophenyl substituents, which may enhance its reactivity and biological profile.
- Molecular Formula : C19H13ClFN3S
- Molecular Weight : 369.8 g/mol
- CAS Number : 1105239-90-4
The presence of halogen atoms (chlorine and fluorine) in its structure is significant as these elements can influence both electronic properties and steric effects, potentially enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, certain derivatives have exhibited significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for the most active compounds in related studies . The mechanism of action typically involves the inhibition of biofilm formation and bacterial growth.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | 0.24 | Bactericidal |
Antitumor Activity
Pyrazole derivatives have also shown promise in anticancer research. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. In vitro assays indicated that some derivatives displayed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The observed effects were linked to apoptosis induction through caspase activation pathways.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in disease processes. The thioether group may enhance binding affinity and selectivity towards these targets, leading to modulation of various signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties using standardized protocols for MIC and MBC (minimum bactericidal concentration). Results indicated that modifications in the substituents significantly impacted the antimicrobial efficacy .
- Anticancer Activity : Another research effort focused on synthesizing new pyrazole derivatives and testing them against breast cancer cell lines. Compounds were assessed for their ability to induce apoptosis, revealing promising candidates for further development as anticancer agents .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Lipophilicity: The 4-chlorobenzylthio group in the target compound likely increases logP compared to the 3-fluorobenzylthio () and non-chlorinated analogs () .
Key Observations :
- Target Selectivity : Piperazine-containing analogs () exhibit high selectivity for kinases (e.g., PI3Kδ) and receptors (e.g., A2a), whereas the target compound’s benzylthio group may favor alternate targets .
- Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups () demonstrate potent activity, suggesting the target compound’s fluorophenyl moiety could be advantageous for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
